molecular formula C11H18N3O4P+2 B1236228 4-Diazoniophenylphosphorylcholine CAS No. 35697-91-7

4-Diazoniophenylphosphorylcholine

Cat. No. B1236228
CAS RN: 35697-91-7
M. Wt: 287.25 g/mol
InChI Key: YEVTZHDPJUCYQT-UHFFFAOYSA-O
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Description

4-Diazoniophenylphosphorylcholine (DPPC) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a quaternary ammonium compound that can be synthesized through various methods. DPPC has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Acetylcholinesterase Reactivation

Research has focused on the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents, with studies exploring the efficiency of various oximes in displacing the phosphyl group from the catalytic serine, thus restoring enzyme activity. The challenge remains in developing AChE reactivators capable of crossing the blood-brain barrier more effectively (Mercey et al., 2012).

Electrophysiological and Biochemical Effects

Diazinon, an organophosphorus compound, has been studied for its relationship with acetylcholinesterase inhibition and effects on neuromuscular transmission. Research in mice models has shown that diazinon causes long-term electrophysiological changes in neurotransmission, indicating implications for the use of such substances (de Blaquière et al., 2000).

Toxicity and Biochemical Analysis

Studies have investigated the toxic effects of diazinon on various organs, like the liver and pancreas, focusing on histopathological changes and biochemical analysis to understand the effects at different dose levels (Gökçimen et al., 2007).

Biosensor Development

Research on the development of biosensors for detecting acetylcholine and diazinon has been conducted. These biosensors use pH-sensitive layers and acetylcholinesterase to catalyze the conversion of acetylcholine into other compounds, facilitating detection (Herrera et al., 2019).

Environmental Impact and Degradation

The environmental impact of diazinon, particularly in agricultural settings, has been a subject of study. Research has looked into the sonophotocatalytic degradation of diazinon in aqueous solutions using nanoparticles, highlighting the need for effective methods to mitigate its harmful effects on non-target organisms and human health (Tabasideh et al., 2017).

properties

IUPAC Name

2-[(4-diazoniophenoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4P/c1-14(2,3)8-9-17-19(15,16)18-11-6-4-10(13-12)5-7-11/h4-7H,8-9H2,1-3H3/q+1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVTZHDPJUCYQT-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OC1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N3O4P+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424169
Record name azophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35697-91-7
Record name azophenylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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